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molecular formula C6H3F7O2 B1303425 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate CAS No. 74359-06-1

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate

Cat. No. B1303425
M. Wt: 240.08 g/mol
InChI Key: RNMOMNJMYZWWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05319131

Procedure details

A 2-liter glass flask which had been equipped with a thermometer.- a stirrer, a reflux condenser and a dropping funnel was charged with 1.2 l of o-xylene, 29 g (0.4 mol) of dimethylformamide and 200 g (1.87 mol) of ammonium α-fluoroacrylate. To this initial charge were then added dropwise in the course of 1 hour 238 g (2.0 mol) of thionyl chloride. The reaction mixture was then maintained at a temperature of 80° C. for 2 hours. After subsequently cooling down to a temperature of 0° C., the mixture had added to it a mixture of 202 g (2 mol) of triethylamine and 336 g (2 mol) of hexafluoroisopropanol in the course of 30 minutes. The resulting mixture was stirred for a further 30 minutes, and the resulting precipitate was filtered off. The filtrate was treated with 1 g of hydroquinone monomethyl ether and rapidly distilled under a pressure of 266 mbar. The fraction obtained within the temperature range from 45° to 85° C. was washed with hydrochloric acid (2.4 molar) and with water, was dried and was distilled again, giving 232 g (52 percent of theory) of pure hexafluoroisopropyl α-fluoroacrylate.
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step Two
Quantity
336 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Name
ammonium α-fluoroacrylate
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=O.[F:6][C:7](=[CH2:11])[C:8]([O-:10])=[O:9].[NH4+].S(Cl)(Cl)=O.C(N(CC)CC)C.[F:24][C:25]([F:33])([F:32])[CH:26](O)[C:27]([F:30])([F:29])[F:28]>CC1C=CC=CC=1C>[F:6][C:7](=[CH2:11])[C:8]([O:10][CH:26]([C:27]([F:30])([F:29])[F:28])[C:25]([F:33])([F:32])[F:24])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
238 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
202 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
336 g
Type
reactant
Smiles
FC(C(C(F)(F)F)O)(F)F
Step Three
Name
Quantity
29 g
Type
reactant
Smiles
CN(C=O)C
Name
ammonium α-fluoroacrylate
Quantity
200 g
Type
reactant
Smiles
FC(C(=O)[O-])=C.[NH4+]
Name
Quantity
1.2 L
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-liter glass flask which had been equipped with a thermometer
ADDITION
Type
ADDITION
Details
To this initial charge
TEMPERATURE
Type
TEMPERATURE
Details
After subsequently cooling down to a temperature of 0° C.
ADDITION
Type
ADDITION
Details
the mixture had added to it
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
ADDITION
Type
ADDITION
Details
The filtrate was treated with 1 g of hydroquinone monomethyl ether
DISTILLATION
Type
DISTILLATION
Details
rapidly distilled under a pressure of 266 mbar
CUSTOM
Type
CUSTOM
Details
The fraction obtained within the temperature range from 45° to 85° C.
WASH
Type
WASH
Details
was washed with hydrochloric acid (2.4 molar) and with water
CUSTOM
Type
CUSTOM
Details
was dried
DISTILLATION
Type
DISTILLATION
Details
was distilled again

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(=O)OC(C(F)(F)F)C(F)(F)F)=C
Measurements
Type Value Analysis
AMOUNT: MASS 232 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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